molecular formula C19H21N3O4S B2764890 Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1008941-84-1

Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2764890
CAS RN: 1008941-84-1
M. Wt: 387.45
InChI Key: FJUICELQKQIYIR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a quinoxalinone group, and a thiophene group . These types of compounds are often used in the synthesis of various heterocyclic compounds .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, an amino-ester can react with ethyl isothiocyanate to give a thieno-thiazinone derivative .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds with thiophene and quinoxaline derivatives, showing significant antimicrobial activities. For example, a study on the synthesis of furothienoquinoxalines and pyrimidopyranothienoquinoxalines revealed their potential as antimicrobial agents due to their structure-activity relationship (O. S. Moustafa & Y. Elossaily, 2002).

Electrochromic Properties

Another study explored the electrochromic properties of conducting copolymers made from thiophene derivatives. These materials exhibit multi-color changes and long-term switching stability, indicating potential for electronic and optoelectronic applications (U. Bulut et al., 2004).

Anticancer Activity

Thiophene derivatives have also been synthesized and evaluated for their in vitro anticancer activity. Certain compounds showed potent activity against colon HCT-116 human cancer cell lines, suggesting their potential in developing new anticancer therapies (M. Abdel-Motaal et al., 2020).

Luminescent Materials

The synthesis of luminescent thiophenes and oligothiophenes through a three-component coupling-Fiesselmann synthesis has been reported. These compounds exhibit high blue luminescence, which could be useful in developing new materials for optoelectronic devices (Marco Teiber & T. Müller, 2012).

Synthesis and Characterization

The development and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been reported, highlighting the importance of structural elucidation in understanding the properties and potential applications of such compounds (YN Spoorthy et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some similar compounds have been found to have antiproliferative potential against certain cancer cell lines .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Similar compounds have been studied for their potential as anticancer agents , suggesting one possible direction for future research.

properties

IUPAC Name

ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUICELQKQIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

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